3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
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Description
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gut Health and Nutrition
Benzoic acid, structurally related to the compound , has been found to regulate gut functions. It acts as an antibacterial and antifungal preservative in foods and feeds, and studies suggest it may improve gut health by regulating functions such as digestion, absorption, and the gut barrier. The research has primarily used piglets and porcine intestinal epithelial cells as models, showing that appropriate levels of benzoic acid can improve gut functions by influencing enzyme activity, redox status, immunity, and microbiota. However, excessive benzoic acid can damage gut health through the redox status. This indicates a potential area of study for the related compound of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, particularly in its interaction with gut physiology and health (Mao et al., 2019).
Chemistry and Synthesis
The chemistry and synthesis of compounds related to benzoic acid have been widely studied. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in various conditions has been explored, showing different mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the complexity and potential of chemical reactions involving benzoic acid derivatives (Yokoyama, 2015).
Pharmacological Importance
Benzoic acid derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance. They are core structures of secondary metabolites and are synthesized through various protocols involving the Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers), among others. Their wide pharmacological significance and the variety of synthetic procedures indicate a rich field of research for related compounds (Mazimba, 2016).
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJKVVWOLYFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339254 |
Source
|
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106352-01-6 |
Source
|
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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